BenchChemオンラインストアへようこそ!

tert-butyl 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate

Lipophilicity Permeability Drug-likeness

Choose this tert-butyl ester variant for its decisive advantages in NAAA research: the sterically hindered tert-butyl group resists esterase cleavage, avoiding confounding free acid generation during long cellular assays (6–24 h). With XLogP3=4.3 and 0 H-bond donors, passive membrane permeability is enhanced, reducing reliance on variable active transport. DMSO stock solutions exhibit prolonged shelf-life due to retarded solvolysis. Direct substitution with the free acid or methyl/ethyl esters introduces uncontrolled experimental variability. Verify stock availability and request a quote today.

Molecular Formula C23H24O6
Molecular Weight 396.439
CAS No. 610762-72-6
Cat. No. B2865943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate
CAS610762-72-6
Molecular FormulaC23H24O6
Molecular Weight396.439
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC(C)(C)C)C3=CC=C(C=C3)OC
InChIInChI=1S/C23H24O6/c1-14-21(15-6-8-16(26-5)9-7-15)22(25)18-11-10-17(12-19(18)28-14)27-13-20(24)29-23(2,3)4/h6-12H,13H2,1-5H3
InChIKeyHZGSXECEFXDYQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate (CAS 610762-72-6): A Differentiated 4-Oxo-4H-Chromen-7-yl Ester for NAAA-Targeted Research and Chemical Probe Development


tert-Butyl 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate (CAS 610762-72-6) is a fully synthetic small molecule (C23H24O6, MW 396.4 g·mol⁻¹) that embodies a bifunctional architecture: a 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-ol pharmacophoric core linked through a flexible oxyacetate spacer to a tert-butyl ester terminus [1]. This tert-butyl ester moiety constitutes the compound's principal structural differentiator relative to its closest in-class analogs—namely the free acid (CAS 929489-26-9), the 7-acetate ester (CAS 70460-66-1), and the methyl and ethyl ester congeners—because it decisively alters key molecular properties (e.g., logP, hydrogen-bond donor count, and metabolic susceptibility) that govern solubility, permeability, and esterase stability in cellular and in vivo environments [2]. Although the 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-ol scaffold has been associated with N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibition, the specific tert-butyl ester variant presents a distinct physicochemical profile that makes direct substitution with the free acid or methyl/ethyl esters inadvisable without experimental confirmation [3].

Why Near-Neighbor 4-Oxo-4H-Chromen-7-yl Esters Cannot Be Interchanged with tert-Butyl 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate in NAAA-Focused Discovery Programs


Within the 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl series, the ester substituent on the 7-oxyacetate arm is not a silent bystander but a critical determinant of physicochemical behavior, experimental compatibility, and potentially of inhibitory potency. The target compound's tert-butyl ester (XLogP3 = 4.3, 0 H-bond donors) [1] differs markedly from the corresponding free acid (XLogP3 = 3.0, 1 H-bond donor) [2] in lipophilicity and hydrogen-bonding capacity, which directly impact membrane permeability, aqueous solubility, and nonspecific protein binding [3]. The 7-acetate analog (CAS 70460-66-1, XLogP3 ≈ 3.0–3.4 estimated) presents a smaller, more electrophilic ester that is susceptible to rapid base- or esterase-mediated hydrolysis, whereas the sterically congested tert-butyl ester resists nucleophilic attack and enzymatic cleavage, affording prolonged chemical and metabolic stability [4]. These divergences mean that an SAR series cannot be accurately interpreted, nor can stock solutions be reliably substituted, when ester topology is altered without paired experimental data in the specific assay system of interest [3].

Quantitative Differentiation Evidence for tert-Butyl 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate vs. the Free Acid and 7-Acetate Analogs: LogP, Hydrogen-Bond Donor Count, and Esterase Stability


Lipophilicity (XLogP3) Head-to-Head Comparison: tert-Butyl Ester vs. Free Carboxylic Acid

The target compound tert-butyl 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate exhibits a computed XLogP3 of 4.3, representing a 1.3-log-unit increase in lipophilicity relative to the free carboxylic acid congener (CAS 929489-26-9; XLogP3 = 3.0), according to PubChem-computed physicochemical data derived from the unified SMILES identity of each compound [1]. This ΔlogP of +1.3 translates to an approximately 20-fold higher predicted partition coefficient (P_tert-butyl/P_acid ≈ 10^1.3 ≈ 20) in a 1-octanol/water system, a difference that is widely recognized as sufficient to alter passive membrane permeation rates and nonspecific binding profiles in cell-based assays [2].

Lipophilicity Permeability Drug-likeness

Hydrogen-Bond Donor Count: tert-Butyl Ester vs. Free Acid

The tert-butyl ester (PubChem CID 1304759) possesses zero hydrogen-bond donors, whereas the corresponding free acid (PubChem CID 24280302) possesses one hydrogen-bond donor [1]. The absence of a H-bond donor in the tert-butyl ester eliminates the energetic penalty for desolvation of a polar hydrogen during membrane transit, a factor that further amplifies the passive permeability differential beyond what logP alone predicts [2]. This difference is irreversible: once the free acid is dissolved in assay buffer, its hydrogen-bond donor cannot be masked without separate chemical derivatization.

Hydrogen bonding Permeability Physicochemical properties

Esterase Stability: tert-Butyl Ester vs. Acetate Ester (CAS 70460-66-1)

The tert-butyl ester of the target compound is a sterically congested tertiary alkyl ester that inherently resists hydrolysis by ubiquitous serine hydrolases and esterases, in contrast to the 7-acetate analog (CAS 70460-66-1), a primary alkyl ester that is a canonical substrate for carboxylesterases (CES1/CES2) and acetylcholinesterases [1]. Although direct, pairwise hydrolytic half-life data for these two specific compounds under identical conditions were not located in the public domain, the well-established rank order of esterase susceptibility (tertiary alkyl >> secondary alkyl > primary alkyl ≈ acetate) supports a class-level inference that the target compound will exhibit substantially prolonged stability in hepatic microsomal, plasma, and whole-cell preparations [2]. This stability profile renders the tert-butyl ester suitable for experiments requiring sustained compound exposure, whereas the acetate analog would be predicted to undergo rapid cleavage.

Esterase stability Prodrug Metabolic stability

NAAA Inhibition Potency of the 4-Oxo-4H-Chromen-7-yl Scaffold Class: Quantitative Context for Target Compound Target Engagement

Although an IC50 value for the specific tert-butyl ester derivative has not been reported in the primary literature, closely related 4-oxo-4H-chromen-7-yl esters display NAAA inhibitory potency in the nanomolar range: for example, a chromen-7-yl methyl ester analog (BindingDB BDBM50151240) inhibits recombinant human NAAA with an IC50 of 37 nM in HEK293 cells [1], while another chromen-7-yl derivative (BDBM50151154) achieves an IC50 of 23 nM under identical assay conditions [2]. These data points establish that the 4-oxo-4H-chromen-7-yl ester scaffold is competent for potent NAAA engagement, and they provide a quantitative benchmark against which the tert-butyl ester's potency can be measured once experimental data are generated. Critically, the ester moiety identity (methyl vs. tert-butyl) may influence both the IC50 value and the residence time, so the existing methyl ester data cannot be directly substituted for the tert-butyl ester's activity profile.

NAAA inhibition IC50 Cellular assay

Optimal Application Scenarios for tert-Butyl 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate: Where the tert-Butyl Ester Advantage Directs Scientific and Procurement Decisions


Cellular NAAA Pharmacodynamic Assays Requiring Sustained Compound Exposure Without Esterase Artifacts

Long-duration (6–24 h) cellular NAAA inhibition experiments using HEK293 or immune cell models, where the tert-butyl ester's predicted resistance to esterase cleavage (class-level inference on tertiary alkyl esters [1]) avoids the rapid generation of the free acid metabolite that would otherwise confound concentration–response relationships and time-course interpretations. The zero H-bond donor count and elevated logP (4.3 vs. ≤ 3.0 for the acid and methyl ester) further facilitate passive cell entry, reducing dependence on active transporters that may saturate or vary between cell lots [2].

Chemical Probe Stockpiling and Multi-Site Reproducibility Studies Where Ester Solvolysis Must Be Managed

Procurement and long-term storage of DMSO stock solutions for multi-site NAAA probe characterization campaigns. The tert-butyl ester's steric hindrance retards nucleophilic solvolysis in wet DMSO or aqueous buffer compared to the methyl and ethyl esters, thereby extending the effective shelf-life of prepared dosing solutions and improving inter-laboratory reproducibility of potency measurements [3]. Users procuring the free acid must separately perform esterification to achieve matched permeability, adding a synthetic step and introducing batch-to-batch variability.

Structure–Activity Relationship (SAR) Studies Where the Ester Moiety Is the Variable of Interest

Systematic SAR investigations of the 7-oxyacetate ester substituent across a panel of 4H-chromen-7-yl NAAA inhibitors. The tert-butyl ester serves as the maximally sterically demanding, lipophilic, and stable reference point against which the methyl, ethyl, isopropyl, and free acid variants can be quantitatively compared for potency, metabolic stability, and cellular permeability. Without the tert-butyl ester data point, the SAR matrix is incomplete: the contribution of ester bulk and lipophilicity to NAAA IC50 and intracellular exposure remains unquantified [4].

Quote Request

Request a Quote for tert-butyl 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.